![molecular formula C17H22N4O3 B2873617 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1705879-61-3](/img/structure/B2873617.png)
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Scientific Research Applications
Use in Acetylcholinesterase Inhibition
A series of 1,3,4-oxadiazole derivatives, which include the cyclopropyl-1,2,4-oxadiazol-5-yl group, have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors . This suggests that our compound could potentially be used in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors are commonly used.
Use in DDR1 Inhibition
The compound has been found to inhibit Discoidin Domain Receptor 1 (DDR1) phosphorylation . DDR1 is a receptor tyrosine kinase that interacts with collagen, a major component of the extracellular matrix. Inhibiting DDR1 has therapeutic potential in treating fibrotic diseases, such as kidney fibrosis .
Use in Material Science
While not directly related to the compound, oxadiazole derivatives have been used in the development of high-performance polymers due to their thermal stability and resistance to oxidation . It’s possible that our compound could find use in similar applications.
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-15(11(2)23-19-10)17(22)21-7-3-4-12(9-21)8-14-18-16(20-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNGXKZQOOCYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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